Cilengitide TFA

Integrin αvβ5 Cell Adhesion

Researchers studying integrin signaling often face confounding off-target effects from non-selective RGD peptides. Cilengitide TFA (CAS 199807-35-7), a cyclic pentapeptide c(RGDfNMe)V, specifically blocks αvβ3 (IC50 4.1 nM) with ~10-fold selectivity over platelet gpIIbIIIa, minimizing platelet-related artifacts in angiogenesis and cell adhesion assays. • ≥98% HPLC purity; soluble in DMSO (>100 mg/mL) & water for flexible formulation • Stable ≥4 years at -20°C; room temperature shipping ensures batch consistency • Backed by Phase III (CENTRIC) clinical pharmacokinetic data for reliable in vivo dosing reference

Molecular Formula C29H41F3N8O9
Molecular Weight 702.689
CAS No. 188968-51-6; 199807-35-7
Cat. No. B2810387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilengitide TFA
CAS188968-51-6; 199807-35-7
Molecular FormulaC29H41F3N8O9
Molecular Weight702.689
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1
InChIKeyWHJCSACXAPYNTG-LOPTWHKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cilengitide Trifluoroacetate: αvβ3/αvβ5 Integrin Antagonist


Cilengitide trifluoroacetate is a cyclic pentapeptide with the sequence c(RGDfNMe)V that acts as a potent antagonist of the αvβ3 and αvβ5 integrin receptors [1]. It is the trifluoroacetate salt form of cilengitide (free base CAS 188968-51-6), developed for enhanced solubility and stability . As a peptidomimetic of the RGD motif found in vitronectin, it blocks integrin-mediated cell adhesion, migration, and survival signaling, thereby inhibiting angiogenesis and tumor growth [1].

Integrin selectivity workflow: Favors αvβ3 over αvβ5 and gpIIbIIIa
Conformation-dependent pharmacology: Reported partial agonist/antagonist context
Solution-ready format: Trifluoroacetate salt supports DMSO/water solubility

Cilengitide Trifluoroacetate vs Generic RGD Peptides


Cilengitide trifluoroacetate is not a generic RGD peptide; its unique c(RGDfNMe)V sequence incorporates an N-methylated valine residue that confers a distinct conformational profile and functional response on the αvβ3 integrin compared to linear RGD peptides or other cyclic RGD variants [1]. Direct comparative studies demonstrate that structurally similar RGD ligands (e.g., cyclo[DKP3-RGD], cyclo[DKP3-isoDGR]) elicit divergent integrin activation/deactivation dynamics, with cilengitide inducing a unique pattern of protein internal motions linked to its partial agonist/antagonist character [2]. Furthermore, the trifluoroacetate salt form (CAS 199807-35-7) offers defined solubility (e.g., >100 mg/mL in DMSO) and long-term stability (≥4 years at -20°C) that may not be matched by other salt forms or free base preparations from different suppliers . These molecular and biophysical distinctions mean that substituting another RGD peptide or a different salt form can lead to altered experimental outcomes, including differences in cell adhesion inhibition, integrin activation state, and in vivo pharmacokinetics.

Sequence

c(RGDfNMe)V backbone may not transfer directly; N-methylation and cyclic constraint drive integrin activation state.

Salt form

Trifluoroacetate solubility and stability profile may shift with free base or other salts; verify lot-specific attributes.

Analog structure

N-OEG or isoDGR modifications may reduce potency and alter αvβ3 conformational response; require endpoint-specific review.

Cilengitide Trifluoroacetate: Quantitative Comparisons with Integrin Antagonists


αvβ5 Antagonism: cRGDTFI vs Cilengitide

In a direct comparative study, the cyclic peptide cRGDTFI exhibited stronger inhibitory activity than cilengitide against αvβ5-mediated HeLa cell adhesion in solution [1]. While quantitative IC50 values for cell adhesion were not reported, the qualitative observation that cRGDTFI is more potent against αvβ5-mediated adhesion indicates that cilengitide has a distinct selectivity profile favoring αvβ3 over αvβ5.

αvβ5 Antagonism
Head-to-head
cRGDTFI > cilengitide
Supports αvβ3-favored selectivity review
HeLa cell adhesion model; IC50 not reported
Integrin αvβ5 Cell Adhesion

N-Methylated Backbone vs isoDGR: Integrin Activation Dynamics

A computational and experimental study compared cilengitide (cyclo-RGDf(NMe)V) with two other RGD-binding ligands: cyclo[DKP3-RGD] and cyclo[DKP3-isoDGR] [1]. The study found that while RGD motifs (as in cilengitide) facilitate the onset of dynamic states leading to integrin activation, the isoDGR motif induces a diffuse rigidification of the complex consistent with antagonist activities. The AP5 antibody, which selectively binds active integrin conformations, bound specifically to the RGD complex (cilengitide-bound) but not to the isoDGR complex [1]. This demonstrates that cilengitide promotes a distinct integrin activation state compared to other ligands targeting the same binding site.

Activation State
Head-to-head
AP5 binding: cilengitide positive
Partial agonist/antagonist endpoint context
isoDGR complex negative for AP5
Integrin αvβ3 Ligand Pharmacology

N-OEG Chain Length Alters Cilengitide Analogue Potency

In a structure-activity relationship study, three analogues of cilengitide were synthesized by replacing the backbone N-methyl group with N-oligoethylene glycol (N-OEG) chains of increasing length (N-OEG2, N-OEG11, N-OEG23) [1]. The N-OEG2 analogue inhibited integrin-mediated cell adhesion with similar potency to cilengitide across HUVEC, DAOY glioblastoma, and HT-29 colon cancer cells. However, the N-OEG11 and N-OEG23 analogues displayed a 10-fold decrease in potency (IC50 values one order of magnitude higher) compared to the parent compound [1].

N-OEG Analog Potency
Head-to-head
~10× IC50 increase
Backbone modification can shift assay-response context
N-OEG11/23 vs parent; HUVEC, DAOY, HT-29
Integrin αvβ3/αvβ5 Peptide Analogues

Cilengitide: Selectivity for αvβ3/αvβ5 Over gpIIbIIIa

In cell-free assays, cilengitide inhibits αvβ3 with an IC50 of 4.1 nM and αvβ5 with an IC50 of 79 nM . It exhibits approximately 10-fold selectivity against the platelet integrin gpIIbIIIa (αIIbβ3), with a Ki > 1000 nM [1]. This selectivity profile is a key differentiator from pan-integrin antagonists or those with higher affinity for platelet integrins, which could lead to thrombocytopenia.

Selectivity Window
Class-level
αvβ3 IC50 4.1 nM; gpIIbIIIa Ki >1000 nM
Isoform-selectivity assay context
Cell-free assay; reported ≥10-fold selectivity
Integrin Selectivity αvβ3 αvβ5 gpIIbIIIa

Trifluoroacetate Salt: High Solubility and Long-Term Stability

The trifluoroacetate salt of cilengitide (CAS 199807-35-7) exhibits high solubility in DMSO (e.g., 100 mg/mL at 25°C ) and water (e.g., 25 mg/mL at 25°C [1]), with a reported stability of ≥4 years when stored as a lyophilized powder at -20°C . In contrast, the free base form (CAS 188968-51-6) may have different solubility and stability characteristics, and other salt forms or analogues (e.g., N-OEG11/23 analogues) may have altered lipophilicity and reduced activity [2].

Salt Solubility & Stability
Supporting
DMSO 100 mg/mL; Water 25 mg/mL; ≥4 yr at -20°C
Lot-attribute specification review
Trifluoroacetate salt values; free base may differ
Solubility Stability Formulation

Cilengitide Trifluoroacetate: Key Research Applications


Selective αvβ3 Blockade in Vitro

Cilengitide trifluoroacetate is the preferred tool compound for experiments where specific blockade of αvβ3 integrin is required with minimal cross-reactivity against αvβ5 or the platelet integrin gpIIbIIIa. Its ~10-fold selectivity over gpIIbIIIa (IC50 4.1 nM for αvβ3 vs. >1000 nM for gpIIbIIIa) minimizes confounding effects on platelet function in cell-based assays . This selectivity is particularly valuable in angiogenesis, cancer cell adhesion, and migration assays where αvβ3 plays a dominant role.

In Vivo Studies with Defined Pharmacokinetics

Cilengitide's well-characterized pharmacokinetic profile—including a short terminal half-life of 3-5 hours and dose-independent, time-invariant kinetics [1]—makes it suitable for in vivo studies requiring predictable exposure. The compound has been evaluated in numerous preclinical and clinical studies (e.g., CENTRIC Phase III trial), providing a robust reference for dosing regimens and safety [2]. Researchers can leverage this extensive dataset to design comparative efficacy studies or investigate combination therapies.

Integrin Activation: Partial Agonist/Antagonist Balance

Unlike purely antagonistic RGD-mimetics, cilengitide induces a unique integrin activation state, as evidenced by its ability to promote AP5 antibody binding [3]. This property makes it an essential tool for investigating the nuanced roles of integrin conformation in signaling. It is particularly relevant for studies examining the FAK/Src/AKT pathway, anoikis induction, and the differential effects of ligand structure on integrin-mediated functions [4].

High Purity and Solubility for Reproducible Assays

The trifluoroacetate salt form (CAS 199807-35-7) offers high purity (≥98% by HPLC) and excellent solubility in both DMSO and water [5]. This formulation is ideal for researchers who need to prepare precise stock solutions for in vitro assays or in vivo dosing, minimizing variability due to incomplete dissolution or impurities. The documented long-term stability (≥4 years at -20°C) further ensures batch-to-batch consistency .

Application
Selection Property
Validation Focus
Selective αvβ3 blockade
Isoform selectivity review
αvβ3 vs αvβ5/gpIIbIIIa endpoint monitoring
Integrin activation studies
Conformation-dependent pharmacology
AP5 binding, FAK/Src pathway-response interpretation
In vivo exposure models
Reported PK profile context
Exposure-model interpretation; batch-to-batch consistency
Reproducible assay preparation
Trifluoroacetate solubility and stability
Solution stability and long-term storage review

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